molecular formula C14H18N4 B12639283 N''-Cyano-N-[(4-ethenylphenyl)methyl]-N,N',N'-trimethylguanidine CAS No. 921988-75-2

N''-Cyano-N-[(4-ethenylphenyl)methyl]-N,N',N'-trimethylguanidine

Cat. No.: B12639283
CAS No.: 921988-75-2
M. Wt: 242.32 g/mol
InChI Key: IIAGBZBGBPWFMZ-UHFFFAOYSA-N
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Description

N’‘-Cyano-N-[(4-ethenylphenyl)methyl]-N,N’,N’-trimethylguanidine is a chemical compound known for its unique structural properties and applications in various fields. This compound contains a cyano group, an ethenylphenyl group, and a trimethylguanidine moiety, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N’‘-Cyano-N-[(4-ethenylphenyl)methyl]-N,N’,N’-trimethylguanidine typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, yielding the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve solvent-free reactions, such as the fusion of aryl amines with ethyl cyanoacetate. This method is widely used due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N’‘-Cyano-N-[(4-ethenylphenyl)methyl]-N,N’,N’-trimethylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine for condensation reactions . The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various substituted cyanoacetamides and other heterocyclic compounds .

Mechanism of Action

The mechanism of action of N’‘-Cyano-N-[(4-ethenylphenyl)methyl]-N,N’,N’-trimethylguanidine involves its interaction with specific molecular targets and pathways. The cyano group can participate in various chemical reactions, leading to the formation of different products that exert their effects through specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamides and guanidine derivatives, such as:

Properties

CAS No.

921988-75-2

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

2-cyano-1-[(4-ethenylphenyl)methyl]-1,3,3-trimethylguanidine

InChI

InChI=1S/C14H18N4/c1-5-12-6-8-13(9-7-12)10-18(4)14(16-11-15)17(2)3/h5-9H,1,10H2,2-4H3

InChI Key

IIAGBZBGBPWFMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=NC#N)N(C)CC1=CC=C(C=C1)C=C

Origin of Product

United States

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